![molecular formula C15H13Cl3O B14313910 1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene CAS No. 110283-42-6](/img/structure/B14313910.png)
1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two chlorine atoms attached to the benzene ring, along with a phenylmethyl group substituted with a 2-chloroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a chlorinated alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. For example, the initial chlorination of benzene to form dichlorobenzene, followed by further substitution reactions to introduce the 2-chloroethoxy and phenylmethyl groups. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic attack, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dechlorinated derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of catalysts like iron (Fe) or sulfuric acid (H₂SO₄).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substituted Benzene Derivatives: Products with various functional groups replacing hydrogen atoms on the benzene ring.
Dechlorinated Compounds: Products formed by the removal of chlorine atoms through reduction reactions.
Scientific Research Applications
1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The presence of chlorine atoms enhances its reactivity and ability to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: A simpler derivative with two chlorine atoms on the benzene ring.
(2-Chloroethoxy)benzene: Contains a 2-chloroethoxy group attached to the benzene ring.
1,4-Dichlorobenzene: Another dichlorinated benzene derivative with chlorine atoms in the para position.
Uniqueness
1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
110283-42-6 |
|---|---|
Molecular Formula |
C15H13Cl3O |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
1,2-dichloro-4-[2-chloroethoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C15H13Cl3O/c16-8-9-19-15(11-4-2-1-3-5-11)12-6-7-13(17)14(18)10-12/h1-7,10,15H,8-9H2 |
InChI Key |
PVLOXMNWEIWVAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


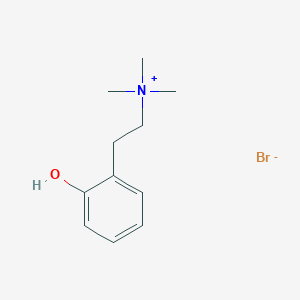
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
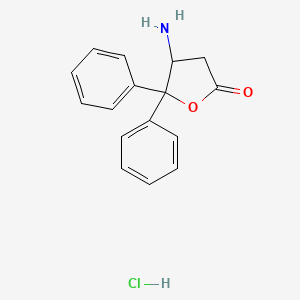
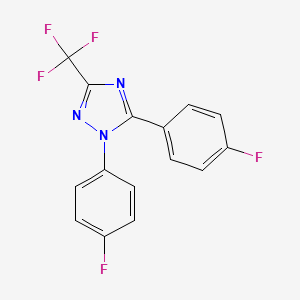
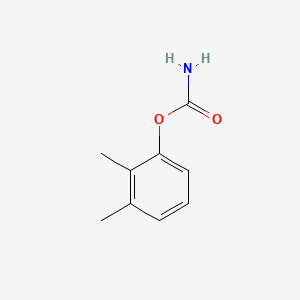

![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
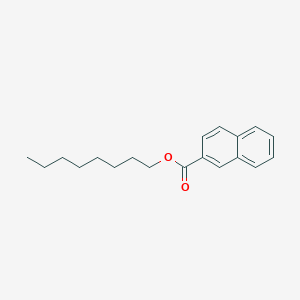

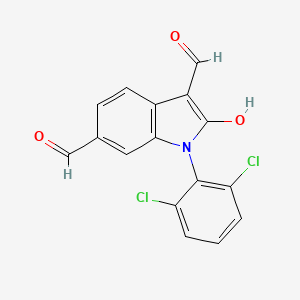
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)

